BPI-3016 Exhibits Engineered DPP-IV Resistance vs. Native GLP-1 Susceptibility
Abecomotide (BPI-3016) demonstrates significantly enhanced resistance to dipeptidyl peptidase-IV (DPP-IV) cleavage relative to native human GLP-1. While native GLP-1 is rapidly degraded in vitro, BPI-3016 retained approximately 98.97% of its intact form following DPP-IV incubation [1]. This is a direct result of intentional structural engineering of the GLP-1(7-37) backbone.
| Evidence Dimension | Resistance to DPP-IV enzymatic cleavage |
|---|---|
| Target Compound Data | BPI-3016 (Abecomotide) retained 98.97% after DPP-IV incubation |
| Comparator Or Baseline | Native human GLP-1 (7-37) undergoes rapid degradation |
| Quantified Difference | BPI-3016 retains ~98.97% intact peptide; native GLP-1 is labile |
| Conditions | In vitro DPP-IV incubation assay (Ding et al., 2017) |
Why This Matters
This high stability predicts a substantially prolonged circulating half-life, enabling once-weekly dosing protocols in chronic models versus continuous infusion or multiple daily injections required for native GLP-1.
- [1] Ding L, Lu S, Wang Y, et al. BPI-3016, a novel long-acting hGLP-1 analogue for the treatment of Type 2 diabetes mellitus. Pharmacol Res. 2017;122:130-139. View Source
